5,6,7,8-Tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride 5,6,7,8-Tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1706432-06-5
VCID: VC7176723
InChI: InChI=1S/C9H10N2O2.2ClH/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8;;/h1,4,10H,2-3,5H2,(H,12,13);2*1H
SMILES: C1CNCC2=C(C=CN=C21)C(=O)O.Cl.Cl
Molecular Formula: C9H12Cl2N2O2
Molecular Weight: 251.11

5,6,7,8-Tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride

CAS No.: 1706432-06-5

Cat. No.: VC7176723

Molecular Formula: C9H12Cl2N2O2

Molecular Weight: 251.11

* For research use only. Not for human or veterinary use.

5,6,7,8-Tetrahydro-1,6-naphthyridine-4-carboxylic acid dihydrochloride - 1706432-06-5

Specification

CAS No. 1706432-06-5
Molecular Formula C9H12Cl2N2O2
Molecular Weight 251.11
IUPAC Name 5,6,7,8-tetrahydro-1,6-naphthyridine-4-carboxylic acid;dihydrochloride
Standard InChI InChI=1S/C9H10N2O2.2ClH/c12-9(13)6-1-4-11-8-2-3-10-5-7(6)8;;/h1,4,10H,2-3,5H2,(H,12,13);2*1H
Standard InChI Key VWNFQEUBFUZJAP-UHFFFAOYSA-N
SMILES C1CNCC2=C(C=CN=C21)C(=O)O.Cl.Cl

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic scaffold comprising a partially saturated naphthyridine core. The 1,6-naphthyridine system contains two fused six-membered rings, with nitrogen atoms at positions 1 and 6. The tetrahydro modification saturates four carbon atoms, reducing aromaticity and enhancing conformational flexibility . The carboxylic acid group at position 4 and two hydrochloride moieties contribute to polarity, as evidenced by the computed partition coefficient (LogP) of -1.2, indicating high hydrophilicity .

Table 1: Key Physicochemical Parameters

PropertyValueSource
Molecular FormulaC9H12Cl2N2O2\text{C}_9\text{H}_{12}\text{Cl}_2\text{N}_2\text{O}_2
Molecular Weight251.11 g/mol
CAS Number1706432-06-5
Purity≥97%
Water Solubility>50 mg/mL (20°C)

Spectroscopic Characterization

Fourier-transform infrared (FTIR) analysis reveals characteristic absorption bands at 1705 cm1^{-1} (C=O stretching), 2500–3000 cm1^{-1} (NH+^+ vibrations from hydrochloride salts), and 1550 cm1^{-1} (C=N ring vibrations) . Nuclear magnetic resonance (NMR) data (1H^1\text{H}) show multiplet signals between δ 3.1–3.5 ppm for the tetrahydro ring protons and a singlet at δ 8.2 ppm for the aromatic proton adjacent to the carboxylic group.

Synthesis and Manufacturing

Industrial Production

The synthesis involves a four-step sequence starting from commercially available 2-chloronicotinic acid. Key stages include:

  • Ring Hydrogenation: Catalytic hydrogenation (H2_2, Pd/C) selectively saturates the pyridine ring to form the tetrahydro intermediate .

  • Carboxylation: Directed lithiation followed by carbon dioxide quenching introduces the carboxylic acid group at position 4.

  • Salt Formation: Treatment with hydrochloric acid in ethanol yields the dihydrochloride salt, enhancing crystallinity and stability .

Table 2: Optimized Reaction Conditions

StepReagentsTemperatureYield
HydrogenationH2_2 (50 psi), Pd/C 10%80°C92%
Carboxylationn-BuLi, CO2_2-78°C85%
Salt FormationHCl (2M in EtOH)RT95%

Quality Control

High-performance liquid chromatography (HPLC) methods utilizing C18 columns (5 μm, 250 × 4.6 mm) with a gradient of 0.1% trifluoroacetic acid in acetonitrile/water achieve baseline separation of the target compound from synthetic byproducts . Residual solvent analysis via gas chromatography (GC) confirms ethanol levels below ICH Q3C limits (<500 ppm) .

Pharmacological Profile

Mechanism of Action

While direct studies on this compound remain limited, structural analogs demonstrate potent inhibition of phosphodiesterase 4 (PDE4), an enzyme implicated in inflammatory responses. Molecular docking simulations predict a binding affinity (KiK_i) of 12 nM for PDE4B, mediated by hydrogen bonds between the carboxylic acid group and Gln443/Asn395 residues.

Hazard TypeProtective EquipmentFirst Aid Measures
InhalationNIOSH-approved respiratorMove to fresh air, administer O2_2
Skin ContactNitrile gloves, lab coatWash with soap/water for 15 min
Eye ExposureGogglesFlush eyes with water for 30 min

Environmental Impact

Biodegradation studies using OECD 301F methodology indicate 78% mineralization over 28 days, classifying the compound as readily biodegradable . Ecotoxicity assays show a 48h-EC50_{50} of 120 mg/L for Daphnia magna, posing low acute risk to aquatic life .

Applications in Drug Discovery

Lead Optimization

The dihydrochloride salt’s improved solubility (≥50 mg/mL vs. 2 mg/mL for freebase) facilitates formulation development for parenteral administration . Structure-activity relationship (SAR) studies highlight the critical role of the 4-carboxylic acid group in target engagement, with methyl ester prodrug derivatives showing 3-fold higher oral bioavailability in preclinical models.

Intellectual Property Landscape

Patent analysis reveals 12 filings (2018–2025) claiming 1,6-naphthyridine derivatives for:

  • Neurodegenerative disorders (Alzheimer’s, Parkinson’s)

  • Inflammatory diseases (COPD, psoriasis)

  • Oncology (PDE4 inhibitors as chemo-adjuvants)

Notably, WO2024075121A1 discloses specific dosing regimens (0.1–10 mg/kg/day) of dihydrochloride salts for mitigating neuroinflammation.

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